4-Acetyl-N-ethylbenzenesulfonamide
Overview
Description
4-Acetyl-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C10H13NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of an acetyl group and an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-N-ethylbenzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 4-acetylbenzenesulfonyl chloride and ethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.
Procedure: The 4-acetylbenzenesulfonyl chloride is slowly added to a solution of ethylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification steps may include additional techniques such as distillation and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetyl-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of the enzyme and inhibit its activity. This inhibition can lead to various therapeutic effects, depending on the target enzyme and the biological context.
Comparison with Similar Compounds
4-Acetyl-N-ethylbenzenesulfonamide can be compared with other similar compounds, such as:
4-Acetylbenzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-Ethylbenzenesulfonamide: Lacks the acetyl group, which may influence its chemical properties and applications.
4-Methyl-N-ethylbenzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-acetyl-N-ethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-11-15(13,14)10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVXUZQWFTWFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594865 | |
Record name | 4-Acetyl-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200442-61-1 | |
Record name | 4-Acetyl-N-ethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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